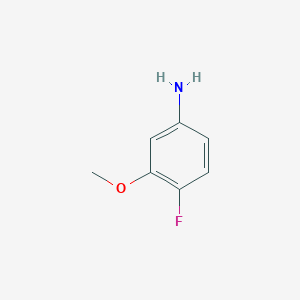

4-Fluoro-3-methoxyaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAACOEWSHBIFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379081 | |

| Record name | 4-fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-53-8 | |

| Record name | 4-fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-3-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Approaches for 4 Fluoro 3 Methoxyaniline and Its Derivatives

Established Synthetic Routes to 4-Fluoro-3-methoxyaniline

Traditional methods for the synthesis of this compound and related structures have provided a solid foundation for organic chemists. These routes often involve multi-step processes that are well-documented in chemical literature.

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct synthesis of this compound via this method is not prominently featured, the general strategy is applicable to the synthesis of its N-substituted derivatives.

Modern catalysts, such as B(C₆F₅)₃, have been shown to be highly effective and water-tolerant for the reductive amination of various arylamines with ketones and aldehydes using hydrosilanes as the reducing agent. acs.org This approach is significant as it can accommodate a range of functional groups. acs.org For instance, the reductive amination of an arylamine with a ketone can proceed efficiently using a catalyst like B(C₆F₅)₃ and a reductant like Me₂PhSiH, even in non-purified solvents. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution, particularly nucleophilic aromatic substitution (SNAr), represents a key strategy for introducing either the methoxy (B1213986) or the amino group onto the fluoroaromatic ring system. The synthesis of derivatives can be achieved through the reaction of 4-fluoro-3-methoxybenzene with an appropriate amine, such as isobutylamine, to yield N-substituted products like 4-Fluoro-N-isobutyl-3-methoxyaniline. smolecule.com

In a patented process for a related isomer, a key step involves the nucleophilic substitution of a chlorine atom in 1,3-dichloro-2-fluoro-4-nitrobenzene with sodium methoxide (B1231860). google.com This reaction leads to a mixture of regioisomeric chloro-fluoro-methoxy-nitrobenzene compounds, which can then be converted to the corresponding anilines. google.com The efficiency of such substitutions is a critical factor, with some processes reporting challenges in achieving full conversion, necessitating further purification. google.com

Reduction of Nitroarene Precursors

The reduction of a nitro group is one of the most common and direct methods for synthesizing aromatic amines, including this compound. The typical precursor for this synthesis is 2-fluoro-5-nitroanisole (B1340070) (also known as 4-fluoro-3-methoxy-nitrobenzene).

A well-established procedure involves the catalytic hydrogenation of 2-fluoro-5-nitroanisole. prepchem.com In this method, a suspension of the nitro compound in a solvent like dioxane is treated with hydrogen gas under pressure in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.com After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the desired aniline (B41778). prepchem.com Other reducing systems, such as iron powder in acidic conditions, are also employed for the reduction of nitro compounds to form aniline derivatives. smolecule.com Modern catalytic systems have also been developed for this transformation. thieme-connect.com

Table 1: Selected Methods for the Reduction of Nitroarene Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

| 2-Fluoro-5-nitroanisole | 5% Pd/C, H₂ | Dioxane | 40 p.s.i. | This compound | prepchem.com |

| 4-Fluoro-3-methoxy-nitrobenzene | Iron powder | Acidic conditions | Not specified | This compound | smolecule.com |

| 3-Chloro-2-fluoro-1-methoxy-4-nitrobenzene | Catalytic Hydrogenation | Not specified | Not specified | 3-Chloro-2-fluoro-4-methoxyaniline | google.com |

| Various Nitroarenes | Cu catalyst, B₂Pin₂ | DMF/H₂O (90:10) | 30 °C | Corresponding Anilines | thieme-connect.com |

Ullmann Condensation Approaches

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org This reaction traditionally requires high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org

A notable application of this methodology is in the synthesis of a related isomer, 2-fluoro-4-methoxyaniline. orgsyn.org The synthesis starts with 2-fluoro-4-iodoaniline, where the amino group is first protected by reacting it with acetonylacetone to form a 2,5-dimethyl-1H-pyrrole derivative. orgsyn.org The subsequent Ullmann methoxylation is performed by reacting the protected aniline with sodium methoxide in the presence of copper(I) chloride in a methanol/DMF solvent system at elevated temperatures. orgsyn.org The final step is the deprotection of the amine using hydroxylamine (B1172632) hydrochloride to yield the final product. orgsyn.org This protection-reaction-deprotection sequence highlights a versatile use of the Ullmann coupling in synthesizing substituted anilines. orgsyn.org

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems that offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in many of the synthetic routes to this compound and its derivatives. The catalysts, typically based on palladium, copper, rhodium, or iridium, facilitate key bond-forming steps. prepchem.comwikipedia.orgacs.org

Palladium-Catalyzed Reactions: As previously mentioned, the catalytic hydrogenation of 2-fluoro-5-nitroanisole using a palladium on carbon (Pd/C) catalyst is a classic example of a transition metal-catalyzed reaction. prepchem.com This heterogeneous catalysis method is widely used in industry due to the ease of catalyst removal.

Copper-Catalyzed Reactions: The Ullmann condensation is a prime example of a copper-catalyzed C-O bond formation. wikipedia.orgorgsyn.org Modern iterations of the Ullmann reaction have improved upon the harsh conditions of the original procedure by using soluble copper catalysts supported by ligands such as diamines or acetylacetonates, which allow for lower reaction temperatures. wikipedia.orgresearchgate.net Recently, a practical method for the reduction of nitro compounds to anilines using a copper catalyst and bis(pinacolato)diboron (B136004) (B₂Pin₂) has been reported, showcasing excellent functional group tolerance under mild conditions. thieme-connect.com

Rhodium and Iridium-Catalyzed Reactions: While not specifically detailed for this compound, general advancements in transition-metal catalysis include rhodium and iridium-catalyzed hydroamination reactions. acs.org These reactions involve the direct addition of an amine to an unactivated alkene and represent a highly atom-economical route to N-substituted amines. acs.org For example, iridium catalysts combined with specific phosphine (B1218219) ligands have been used for the asymmetric hydroamination of unactivated alkenes. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Aniline Synthesis

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

| Nitro Group Reduction | 5% Pd/C | 2-Fluoro-5-nitroanisole | Primary Aniline | prepchem.com |

| Ullmann Ether Synthesis | CuCl / Ligand | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | Aryl Ether Intermediate | orgsyn.org |

| Nitro Group Reduction | Cu catalyst / B₂Pin₂ | Polysubstituted Nitroarenes | Substituted Anilines | thieme-connect.com |

| Hydroamination | [Ir(coe)₂Cl]₂ / DTBM-Segphos | Unactivated Alkenes | Secondary/Tertiary Amines | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are highly effective for synthesizing derivatives of this compound. The Suzuki-Miyaura coupling, which forms C-C bonds between organoboranes and organic halides, is a versatile method for introducing aryl or other organic substituents. libretexts.org For instance, the coupling of a boronic acid with a halogenated this compound precursor in the presence of a palladium catalyst and a base can yield a variety of arylated derivatives. nih.gov The efficiency of these reactions can be high, with some Suzuki-Miyaura couplings achieving yields greater than 80%.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction, specifically for forming C-N bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of this compound, this could involve reacting a suitably protected 4-fluoro-3-methoxy-substituted aryl halide with an amine. nih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. A notable development is the use of weaker bases like potassium phenoxide (KOPh) which allows for the coupling of fluoroalkylamines with aryl halides under milder conditions, preserving the integrity of the often-unstable fluoroalkylaniline products. nih.gov

A general strategy for synthesizing α-trifluoromethyl-β-lactams involves a palladium-catalyzed carbonylation of anilines with 2-bromo-3,3,3-trifluoro-1-propene. rsc.orgnih.govrsc.org This three-component reaction demonstrates the utility of palladium catalysis in constructing complex fluorinated heterocycles from aniline precursors. rsc.orgnih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Aniline Derivative Synthesis

| Reaction Type | Example Substrates | Catalyst/Ligand System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄ or other Pd complexes | Forms C-C bonds; tolerant of various functional groups. | libretexts.orgthieme-connect.com |

| Buchwald-Hartwig Amination | Aryl Bromide, Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | Forms C-N bonds; can be conducted with weaker bases to protect sensitive products. | nih.gov |

| Carbonylation | 4-Methoxyaniline, 2-bromo-3,3,3-trifluoro-1-propene | Palladium catalyst | Three-component reaction to form α-trifluoromethyl-β-lactams. | rsc.orgnih.govrsc.org |

Copper-Catalyzed Aminations

Copper-catalyzed aminations, often referred to as Ullmann or Ullmann-Goldberg reactions, represent a classical yet evolving method for forming aryl-amine bonds. wikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.orgacs.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of ligands like diamines and acetylacetonates, which allow the reactions to proceed under milder conditions with catalytic amounts of copper. wikipedia.org

The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the synthesis of N-aryl anilines. wikipedia.orgnih.gov For instance, the reaction between an aniline and an aryl halide can be catalyzed by a copper(I) iodide/phenanthroline system. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org The mechanism of these reactions is thought to involve copper(I) amides as key intermediates. wikipedia.org It has been noted that unprotected anilines can be challenging substrates in Ullmann couplings, sometimes requiring protection of the amino group to prevent side reactions. google.com

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems for the synthesis of complex organic molecules. These transformations are capable of forming C-C and C-heteroatom bonds, making them suitable for the synthesis of this compound derivatives. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of nickel-catalyzed reactions are applicable. For example, nickel catalysts are known to facilitate Suzuki-Miyaura and Buchwald-Hartwig-type couplings, offering a different reactivity profile that can be advantageous for certain substrates.

Organocatalysis in Fluorinated Aniline Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry, offering a green and sustainable alternative to metal-based catalysts. encyclopedia.pub In the synthesis of fluorinated anilines and their derivatives, organocatalysts can be employed in various asymmetric transformations to create chiral molecules with high enantioselectivity. nih.gov

Chiral phosphoric acids are a prominent class of organocatalysts that can be used in the enantioselective synthesis of complex fluorinated compounds. For example, they have been successfully used to catalyze the synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines with excellent yields and high enantiomeric excess (up to 97% ee). dicp.ac.cnfigshare.com These reactions often proceed through a cascade mechanism involving condensation and amine addition. dicp.ac.cnfigshare.com Similarly, cinchona alkaloids and their derivatives are another important class of organocatalysts that can act as Lewis or Brønsted bases to promote asymmetric reactions. nih.gov They can be used to deprotonate substrates, creating a chiral ion pair that directs the stereochemical outcome of the subsequent reaction with an electrophile. nih.gov

Photoredox Catalysis for C-F Bond Formation and Cleavage

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. mdpi.comsemanticscholar.org

For the synthesis of fluorinated anilines, photoredox catalysis can be used for both the formation and cleavage of C-F bonds. mdpi.commdpi.comsemanticscholar.org The direct C-F bond formation can be achieved through various strategies, including the use of fluorinating reagents like Selectfluor. ubc.ca For instance, a photoredox catalytic method for decarboxylative fluorination has been developed, offering a practical alternative to UV-mediated processes. ubc.ca

Conversely, the cleavage of C-F bonds in readily available polyfluorinated compounds provides a pathway to valuable, partially fluorinated products that are otherwise difficult to access. mdpi.comsemanticscholar.org This defluorinative functionalization can be promoted by visible light photoredox catalysis, which generates radical intermediates that facilitate C-F bond breaking. mdpi.comsemanticscholar.org This strategy is particularly useful for the modification of trifluoromethylarenes. mdpi.comacs.org

Enantioselective Synthesis and Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. nih.gov Asymmetric catalysis, using either metal complexes or organocatalysts, is the most powerful approach for achieving high enantioselectivity.

Chiral phosphoric acids have proven to be effective catalysts for the enantioselective synthesis of various fluorinated molecules, including those derived from anilines. dicp.ac.cnfigshare.comnih.gov For example, they have been used in Pictet-Spengler reactions of indole (B1671886) anilines with trifluoromethyl ketones to produce chiral products with high enantioselectivity. nih.gov The development of chiral ligands for metal-catalyzed reactions is another crucial area. nih.gov A variety of chiral ligands, such as bisphosphines and phosphoramidites, have been designed to control the stereochemical outcome of reactions. nih.gov

Phase-transfer catalysis using chiral anionic catalysts is another strategy for asymmetric fluorination. acs.org For example, a BINOL-derived phosphate (B84403) has been used as a chiral anionic phase-transfer catalyst for the enantioselective fluorination of enamides, providing access to highly stereodefined β-fluoroamines. acs.org

Table 2: Overview of Enantioselective Synthesis Strategies for Fluorinated Compounds

| Catalytic System | Catalyst Type | Application | Key Features | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids | Synthesis of fluorinated quinazolines and other heterocycles. | High enantioselectivity, metal-free. | dicp.ac.cnfigshare.comnih.gov |

| Transition Metal Catalysis | Chiral Ligands (e.g., bisphosphines) | Various asymmetric transformations. | High turnover numbers and enantioselectivity. | nih.gov |

| Phase-Transfer Catalysis | Chiral Anionic Catalysts (e.g., BINOL-derived phosphate) | Asymmetric fluorination of enamides. | Access to highly stereodefined β-fluoroamines. | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its derivatives. colab.ws This involves the development of more environmentally friendly and sustainable synthetic methods that minimize waste, reduce energy consumption, and use less hazardous substances. mdpi.com

One approach to greener synthesis is the use of domino reactions, which combine multiple reaction steps into a single operation without the need for isolating intermediates. rsc.org This approach is time-saving, reduces waste, and is more atom-efficient than traditional stepwise syntheses. rsc.org For example, a metal-free four-step domino reaction has been developed for the synthesis of functionalized ortho-fluoroanilines from acyclic precursors. rsc.org

The use of alternative reaction media, such as water, and the development of solvent-free methods are also key aspects of green chemistry. tandfonline.com Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and enabling greener synthetic routes. tandfonline.com For instance, a microwave-assisted, metal-free method for the synthesis of anilines in aqueous solution has been reported. tandfonline.com Mechanochemical methods, which involve grinding solid reactants together, offer another solvent-free approach to synthesis. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines with high yields in short reaction times. mdpi.com

Furthermore, the use of organocatalysts and earth-abundant metal catalysts (like copper and nickel) instead of precious metals (like palladium) aligns with the principles of green chemistry by reducing reliance on scarce and expensive resources. encyclopedia.pubrsc.org

Solvent-Free and Mechanochemical Approaches

Solvent-free synthesis and mechanochemistry represent significant strides in green chemistry, minimizing waste and often enhancing reaction efficiency. Mechanochemical methods, which use mechanical energy from grinding or milling to induce chemical reactions, are particularly advantageous for being solvent-free and sometimes enabling reactions that are difficult in solution. mdpi.com

Mechanochemical ball milling has been effectively used for the catalytic transfer hydrogenation (CTH) of aromatic nitro compounds to synthesize substituted anilines. nih.gov This method employs ammonium (B1175870) formate (B1220265) as a readily available hydrogen source and demonstrates a broad tolerance for various functional groups. nih.govmdpi.com The process is noted for being a simple, clean, and facile approach. nih.gov For instance, the mechanochemical synthesis of polyaniline, a related polymer, has a long history, tracing back to the production of aniline black for cotton printing, which involved mixing aniline hydrochloride with chlorate (B79027) salts and a catalyst. mdpi.com

Another solvent-free approach involves the Paal-Knorr pyrrole (B145914) synthesis, where substituted anilines react with 1,4-diketo compounds in the presence of a solid bio-sourced acid like citric acid under ball-milling conditions, affording N-substituted pyrroles in quantitative yields. beilstein-journals.org Friedel-Crafts reactions catalyzed by Brønsted acidic ionic liquids have also been performed under solvent-free conditions to produce aniline-based triarylmethanes, valuable pharmacophores. nih.govrsc.org

Table 1: Examples of Solvent-Free and Mechanochemical Synthesis of Aniline Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Aromatic Nitro Compounds, Ammonium Formate | Ball Milling, Pd/C | Substituted Anilines | Excellent | nih.gov |

| Paal-Knorr Pyrrole Synthesis | Substituted Aniline, 1,4-Diketones | Ball Milling, Citric Acid (1 mol%) | N-Substituted Pyrrole | Quantitative | beilstein-journals.org |

| C-N Bond Construction | Anilines, Arylboronic Acids | Ball Milling, Cu(OAc)₂, K₂CO₃ | N-Arylated Anilines | 58-86% | beilstein-journals.org |

Ultrasound and Microwave-Assisted Synthesis

The application of alternative energy sources like ultrasound and microwave irradiation has revolutionized organic synthesis by offering enhanced reaction rates, higher yields, and cleaner product profiles, often under milder conditions than conventional heating. mdpi.comresearchgate.netsci-hub.se

Microwave-assisted organic synthesis (MAOS) has become a popular method due to its ability to significantly shorten reaction times and improve conversions. mdpi.comresearchgate.net A notable application is the synthesis of anilines and phenols from activated aryl halides. nih.govtandfonline.com This novel microwave-assisted method proceeds in an aqueous ammonium hydroxide (B78521) solution without the need for transition metal catalysts, ligands, or organic solvents, making it a highly efficient and eco-friendly alternative for creating important pharmaceutical building blocks. nih.govtandfonline.com The reactions are typically completed in minutes at elevated temperatures (e.g., 130°C for 10 minutes), achieving high yields. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from acoustic cavitation to accelerate reactions. sci-hub.senih.gov This technique has been successfully applied to the thiocyanation of anilines and other aromatic compounds. ijacskros.com For example, the reaction of 3-methoxyaniline with ammonium thiocyanate (B1210189) in the presence of a silica-supported acid catalyst (SiO₂-HClO₄) under ultrasound irradiation was completed in 17 minutes with an 85% yield, a significant improvement over the 3 hours required under conventional reflux conditions for the same yield. ijacskros.com This demonstrates the potential of ultrasound to intensify processes, reduce energy consumption, and shorten production times. sci-hub.senih.gov

Table 2: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis

| Reaction | Method | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Amination of Aryl Halide | Microwave | 4-Nitrofluorobenzene, NH₄OH | 130°C | 10 min | >95% | nih.gov |

| Thiocyanation | Conventional | 3-Methoxyaniline, NH₄SCN | Reflux, SiO₂-HClO₄ | 3 h | 85% | ijacskros.com |

| Thiocyanation | Ultrasound | 3-Methoxyaniline, NH₄SCN | Sonication, SiO₂-HClO₄ | 17 min | 85% | ijacskros.com |

Continuous Flow Synthesis Optimization and Scale-Up

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, particularly in the pharmaceutical industry, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. mit.eduresearchgate.netgoflow.at The synthesis of derivatives of fluorinated methoxyanilines, key building blocks for pharmaceuticals like osimertinib, provides a compelling case study for the advantages of flow processing. acs.orgnih.gov

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a structural isomer and key intermediate, involves a hazardous nitration step that is difficult to scale up in traditional batch reactors due to risks of thermal runaway. acs.orgnih.gov A continuous flow process was developed that telescoped (combined) an initial amine protection step (acetylation) with the subsequent nitration. acs.orgacs.org

Optimization of the flow process involved screening different nitrating systems and reaction conditions. Using a modular microreactor platform, parameters such as temperature, residence time, and reagent stoichiometry were fine-tuned. For the acetylation of 4-fluoro-2-methoxyaniline (B49241), increasing the temperature to 80°C allowed for a >99% yield with a residence time of just 30 seconds. acs.org The subsequent nitration was also optimized, leading to a robust, scalable procedure. acs.org

The laboratory-scale flow process, with a throughput of 25 mmol/h, was successfully scaled up to a pilot-scale platform by increasing flow rates and using a larger microreactor. acs.orgacs.org This scaled-up process achieved a throughput of 2 mol/h (0.46 kg/h ) while maintaining an excellent isolated yield of 83%, demonstrating the efficiency and scalability of continuous flow manufacturing for producing key aniline intermediates. acs.orgacs.org

Table 3: Lab-Scale vs. Pilot-Scale Continuous Flow Synthesis of a 4-Fluoro-2-methoxyaniline Derivative

| Parameter | Laboratory Scale | Pilot Scale | Reference |

|---|---|---|---|

| Starting Material | N-(4-fluoro-2-methoxyphenyl)acetamide | N-(4-fluoro-2-methoxyphenyl)acetamide | acs.org |

| Process | Telescoped Acetylation & Nitration | Telescoped Acetylation & Nitration | acs.org |

| Throughput | 25 mmol/h | 2 mol/h (0.46 kg/h ) | acs.orgacs.org |

| Isolated Yield (2 steps) | 82% | 83% | acs.orgacs.org |

| Reactor | Microreactor | Sized-up Microreactor Platform | acs.org |

Protecting Group Strategies in the Synthesis of Substituted Anilines

In the multi-step synthesis of complex organic molecules, protecting groups are indispensable tools used to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations occur elsewhere in the molecule. utdallas.edupressbooks.pub The amino group (-NH₂) in anilines is highly reactive and nucleophilic, and it can also be readily oxidized. utdallas.edu Furthermore, under acidic conditions, it is protonated to form an ammonium ion (-NH₃⁺), which alters its electronic influence on the aromatic ring from an ortho-, para-director to a meta-director. utdallas.edu

To control reactivity and ensure regioselectivity in reactions like nitration or acylation, the amino group is often protected. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or simple acyl groups like acetyl (Ac). utdallas.edumasterorganicchemistry.com The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. pressbooks.pubmasterorganicchemistry.com

A practical example is the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, where direct nitration of 4-fluoro-2-methoxyaniline leads to oxidation and the formation of multiple side products. acs.orgacs.org To circumvent this, the aniline is first protected via acetylation to form N-(4-fluoro-2-methoxyphenyl)acetamide. acs.orggoogle.com The resulting amide is significantly less reactive and less basic, allowing the subsequent nitration to proceed cleanly, directing the nitro group to the desired position. utdallas.edu The acetyl protecting group is then removed in a final deprotection step (hydrolysis) to reveal the desired product. acs.org This strategy is also crucial in flow chemistry, where the pivaloyl group, known for its inertness, has been successfully cleaved under superheated flow conditions to yield meta-arylated anilines. noelresearchgroup.com

Table 4: Common Protecting Groups for Anilines

| Protecting Group | Structure | Installation Reagents | Removal Conditions | Reference |

|---|---|---|---|---|

| Acetyl (Ac) | -C(O)CH₃ | Acetic Anhydride (B1165640) (Ac₂O) or Acetyl Chloride | Acidic or basic hydrolysis | acs.orgutdallas.edu |

| tert-Butoxycarbonyl (Boc) | -C(O)O-t-Bu | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂Ph | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | masterorganicchemistry.comfishersci.co.uk |

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-fluoro-3-methoxyaniline is susceptible to electrophilic attack, a reactivity characteristic of aniline (B41778) derivatives. smolecule.com The outcome of these reactions is governed by the directing effects of the substituents. The methoxy (B1213986) group (-OCH₃) and the amino group (-NH₂) are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. vulcanchem.com Conversely, the fluorine atom is a deactivating group but also directs ortho and para. vulcanchem.com The combined influence of these groups makes the ring highly reactive towards electrophiles. smolecule.com

Research on related fluoro-methoxyanilines demonstrates that nitration, a common electrophilic aromatic substitution, can be challenging. Direct nitration of similar substrates often leads to the formation of side products, possibly due to oxidation of the amino group. acs.org To circumvent this, the amino group is often protected, for example, by acetylation with acetic anhydride (B1165640), before proceeding with the nitration. acs.orggoogle.com This strategy prevents unwanted side reactions at the amino functionality. acs.org

Nucleophilic Reactivity of the Amino Group

The amino group in this compound is a key site of nucleophilic reactivity, readily participating in reactions with various electrophiles. smolecule.com This allows for the synthesis of a wide range of derivatives through reactions such as alkylation and acylation.

Alkylation of the amino group can be achieved by reacting this compound with alkyl halides. For instance, N-cyclopentylation has been accomplished by reacting the aniline with cyclopentyl bromide under basic conditions to form N-cyclopentyl-4-fluoro-3-methoxyaniline. Similarly, N-pentylation can be performed using pentyl halides.

Acylation of the amino group is another common transformation. As mentioned previously, acetylation using acetic anhydride is a standard procedure to protect the amino group during other reactions, such as nitration. acs.orggoogle.com This reaction proceeds by treating the aniline with acetic anhydride in a suitable solvent like acetic acid. google.com

Role of Fluorine and Methoxy Substituents on Reactivity and Selectivity

The fluorine and methoxy substituents on the aromatic ring of this compound play a crucial role in modulating its reactivity and controlling the regioselectivity of its reactions.

The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution by increasing the electron density at the ortho and para positions through resonance. vulcanchem.com The fluorine atom, while being electron-withdrawing due to its high electronegativity, also directs incoming electrophiles to the ortho and para positions relative to itself. vulcanchem.com The interplay between these two groups dictates the precise location of substitution. In the case of this compound, the positions ortho and para to the activating amino and methoxy groups are favored sites for electrophilic attack.

The presence of the fluorine atom can also influence the biological activity and properties of the resulting molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. cymitquimica.com For example, the fluorine atom can form strong hydrogen bonds and van der Waals interactions, potentially improving a molecule's interaction with biological targets.

Formation of Complex Molecular Structures and Derivatives

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic structures and derivatives, which are of interest in pharmaceutical and materials science. smolecule.comguidechem.com

Quinoline (B57606) Derivatives via Conrad-Limpach Synthesis

This compound can be utilized in the Conrad-Limpach synthesis to produce quinoline derivatives. nih.govacs.org This classic reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.org The process typically begins with the formation of a Schiff base intermediate, which then undergoes thermal cyclization to yield the quinoline core. wikipedia.org

Specifically, the condensation of this compound with ethyl acetoacetate, followed by thermal cyclization, yields the corresponding 2-methyl-4(1H)-quinolone. nih.govacs.org This quinolone can then be further functionalized. For example, it can undergo iodination and subsequent Suzuki coupling reactions to introduce various substituents, leading to the creation of a library of quinoline-based compounds with potential biological activities. nih.govacs.org The Conrad-Limpach synthesis is a robust method for preparing quinolones and has been widely used in the synthesis of biologically active molecules. nih.govrsc.org

Imine Formation and Condensation Reactions

The amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a fundamental step in many synthetic pathways. For instance, the initial step of the Conrad-Limpach synthesis is the formation of a Schiff base from the aniline and a β-ketoester. wikipedia.org

These imine intermediates can then participate in a variety of subsequent reactions, including cyclizations and additions, to build more elaborate molecular architectures.

Triazole Derivative Synthesis via Click Chemistry

This compound can serve as a precursor for the synthesis of triazole derivatives through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ossila.com Triazoles are five-membered heterocyclic compounds with a broad range of biological activities. nih.gov

The synthesis typically involves converting the amino group of the aniline into an azide (B81097) group. This aryl azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.gov The use of microwave irradiation can often accelerate the reaction, providing the desired triazole products in higher yields and shorter reaction times. nih.gov This methodology allows for the facile creation of diverse libraries of fluoro-phenyl triazoles for various applications, including drug discovery. nih.gov

Interactive Data Table

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₈FNO | nih.govchemscene.com |

| Molecular Weight | 141.14 g/mol | nih.govchemscene.com |

| CAS Number | 64465-53-8 | guidechem.comchemscene.com |

| SMILES | COC1=C(C=CC(=C1)N)F | nih.gov |

| InChIKey | XAACOEWSHBIFGJ-UHFFFAOYSA-N | nih.gov |

Synthesis of Quinolones

This compound is a key precursor in the synthesis of quinolone derivatives, which are important scaffolds in medicinal chemistry. One notable application is in the construction of antimalarial 4(1H)-quinolone-3-diarylethers. acs.org The synthesis typically begins with a condensation reaction between this compound and a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization in a Conrad-Limpach synthesis. acs.orgnih.gov This sequence yields a 6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one. acs.org

Further functionalization of the quinolone ring system can be achieved through various reactions. For instance, iodination of the quinolone core, followed by a Suzuki-Miyaura reaction, allows for the introduction of aryl groups at the 3-position. acs.orgnih.gov The methoxy group at the 7-position and the fluoro group at the 6-position of the resulting quinolone are derived directly from the starting aniline.

Another approach to quinolone synthesis involves a catalyst-free tandem amination and conjugated Michael addition sequence. thieme-connect.de This method utilizes 1-(2-fluorophenyl)prop-2-yn-1-ones and various amines to produce a diverse range of 4-quinolones. thieme-connect.de While this specific study does not use this compound directly, it highlights a general strategy for quinolone formation where substituted anilines could potentially be employed.

The table below summarizes a key step in the synthesis of a quinolone derivative starting from this compound.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| This compound, Ethyl acetoacetate | 1. p-TsOH, benzene (B151609), reflux; 2. DOWTHERM A, 250 °C | 6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one | 51% | acs.org |

Mechanistic Investigations and Kinetic Studies

The reaction mechanisms involving this compound are of interest to understand and optimize synthetic transformations. The electronic properties of the fluoro and methoxy groups play a crucial role in directing the outcome of these reactions. Swapping the positions of the fluoro and methoxy groups, as in the isomer 3-fluoro-4-methoxyaniline (B107172), can influence reaction kinetics due to increased steric hindrance near the amino group.

Kinetic control is a key factor in reactions such as nitration. For instance, the nitration of an acetyl-protected derivative of a similar compound, 4-fluoro-2-methoxyaniline (B49241), is considered a predominantly kinetically controlled process. acs.org This suggests that the reaction rates and product distributions are highly dependent on the reaction conditions.

Transition State Analysis

Detailed mechanistic studies often involve the analysis of transition states to understand reaction pathways. For the hydrolysis of benzonitrile (B105546) catalyzed by a copper(I) complex, Density Functional Theory (DFT) studies have been used to analyze the transition states of different plausible reaction pathways. researchgate.net Although this study does not directly involve this compound, the principles of transition state analysis are broadly applicable to its reactions. For example, in a phosphine-catalyzed three-component reaction, a closed, chair-like transition state was proposed to explain the observed diastereoselectivity. nih.gov Such computational and experimental analyses are crucial for elucidating the mechanisms of complex organic transformations.

Radical Chain Mechanisms

While many reactions of anilines proceed through ionic mechanisms, radical pathways are also possible. Aromatic C-H amination can occur through the addition of an ammoniumyl (B1238589) radical to the aromatic π-system. harvard.edu This type of reaction offers a direct method for C-H functionalization. Another example is the proposed ionic substitution mechanism that competes with a free CF3 radical chain mechanism in electrophilic trifluoromethylation reactions. acs.org The potential for this compound to participate in radical chain mechanisms would depend on the specific reaction conditions and the presence of radical initiators or mediators.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to determine optimized geometries, conformational preferences, and various electronic properties of molecules like 4-Fluoro-3-methoxyaniline. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. irjweb.comresearchgate.net

The first step in computational analysis involves geometry optimization to find the lowest energy structure of the molecule. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles. Studies on analogous molecules, such as other fluoroanilines and methoxyanilines, provide a strong basis for predicting its structural parameters. researchgate.net The geometry of the aniline (B41778) scaffold is influenced by the pyramidalization of the amino group, which can be quantified by inversion and tilt angles. researchgate.net

Conformational analysis is also critical, particularly concerning the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. Like 3-methoxyaniline, this compound can exist in different conformations depending on the rotation around the C-O bond. researchgate.netresearchgate.net DFT calculations can determine the relative energies of these conformers, identifying the most stable orientation. For instance, in related molecules, different conformers can be separated by a few kcal/mol in energy. researchgate.net

| Parameter | Typical Calculated Value (from related compounds) | Computational Method |

|---|---|---|

| C-F Bond Length | ~1.34 Å | B3LYP/6-311++G(d,p) |

| C-N Bond Length | ~1.40 Å | MP2/cc-pVTZ |

| Amino Group Pyramidalization Angle | ~38° | DFT-B3LYP researchgate.net |

| Conformer Energy Difference | 1.5-3.5 kcal/mol | DFT/B3LYP/6-311++G(d,p) researchgate.net |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comscispace.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For substituted anilines, the HOMO is typically localized on the amino group and the aromatic ring, while the LUMO's location is influenced by the substituents. In this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy and amino groups create a complex electronic landscape. DFT calculations on similar compounds, such as 3-fluoro-4-propylaniline (B1409129), predict a HOMO-LUMO gap of approximately 5.2 eV. This analysis helps in predicting sites for electrophilic and nucleophilic attack and understanding charge transfer possibilities within the molecule. scispace.comresearchgate.net

| Molecule (related) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 3-fluoro-4-propylaniline | Not specified | Not specified | ~5.2 | B3LYP/6-311++G(d,p) |

| Generic Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-31G irjweb.com |

| N-(p-methoxybenzylidene)aniline | -5.79 | -1.63 | 4.16 | B3LYP/6-311++G(d,p) researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For fluorinated aromatic compounds, NBO analysis is particularly useful for quantifying the electronic effects of the fluorine substituent.

In a molecule like this compound, NBO analysis would likely reveal significant hyperconjugative interactions. Studies on 3-fluoro-4-propylaniline show that lone pairs on the fluorine atom interact with the antibonding (σ*) orbitals of adjacent C-C bonds, contributing to molecular stabilization by approximately 4 kcal/mol. Similar interactions would be expected between the lone pairs of the oxygen atom in the methoxy group and the nitrogen in the amino group with the aromatic ring's antibonding orbitals, providing insights into the intramolecular charge transfer (ICT) that governs the molecule's electronic properties. researchgate.net

Molecular Simulations and Force Field Development for Fluorinated Systems

While DFT provides detailed electronic information, molecular simulations using classical force fields are essential for studying the dynamics of larger systems over longer timescales. A significant challenge in this area is the development of accurate force fields for fluorinated molecules. mpg.de Standard force fields often fail to adequately capture the unique electrostatic and non-bonded interactions of fluorine.

Recent research has focused on creating and validating robust force fields for fluorinated aromatic compounds. nih.govnih.gov Approaches include developing parameters for widely used force fields like AMBER, specifically for fluorinated aromatic amino acids, which share structural motifs with this compound. nih.govnih.gov These new parameter sets involve deriving atomic charges using advanced schemes and refining bond, angle, and torsion terms to better reproduce experimental data and high-level quantum calculations. nih.govnih.gov The development of coarse-grained (CG) models, such as the SAFT-γ force field, also represents an important direction for simulating complex systems containing fluorinated and non-fluorinated parts. tandfonline.com These advancements are crucial for accurately simulating the behavior of molecules like this compound in condensed phases, such as in solution or at interfaces. acs.org

Computational Insights into Fluorine's Role in Molecular Interactions

Computational methods are indispensable for understanding the nuanced role of fluorine in molecular interactions. nih.govacs.org Fluorine's high electronegativity and low polarizability give it unique properties that can be difficult to predict without theoretical support. nih.gov

The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of considerable discussion, and computational studies have provided critical evidence. researchgate.net Despite its high electronegativity, fluorine is generally considered a weak hydrogen bond acceptor, especially when compared to oxygen or nitrogen. nih.govmdpi.com The strength of a C-F···H-X hydrogen bond is typically less than half that of a conventional O···H-O bond. nih.gov

Computational analyses, including statistical studies of protein-ligand complexes and high-level quantum chemical calculations, have shown that fluorine can form hydrogen bonds with various donors (OH, NH, and CH). acs.orgmdpi.com The interaction energy is highly dependent on the donor-acceptor distance. mdpi.com These interactions are more likely to occur in environments shielded from water, where there are no stronger competing acceptors. nih.gov Furthermore, computational studies have revealed that fluorine substituents can interact with proteins indirectly through water-mediated contacts, influencing the local water network structure and dynamics. nih.govacs.org

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Finding |

|---|---|---|

| C–F···H–O | 1.4 - 2.4 (6 - 10 kJ/mol) | Less than half the strength of a typical O···H–O hydrogen bond. nih.gov |

| Faliphatic···H–N | ~ -0.8 | Strongest H-bonds for aliphatic fluorine in a study of PDB complexes. mdpi.com |

| Faliphatic···H–C | ~ -0.69 | Weakest H-bonds for aliphatic fluorine in a study of PDB complexes. mdpi.com |

| F···H-Donor (general) | 0 to -1.2 (0 to -5.02 kJ/mol) | Interaction energy depends significantly on donor-acceptor distance. acs.org |

Aromatic π-Interactions and π-Stacking

Computational studies have provided insights into the noncovalent interactions involving this compound, particularly aromatic π-interactions and π-stacking. These interactions are crucial in various chemical and biological contexts, influencing molecular recognition, crystal packing, and the binding of molecules to biological targets.

In derivatives of this compound, the electron-rich aromatic ring can participate in electrostatic acceptor-donor interactions. For instance, in the crystal structure of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)-amino]prop-2-enoate, an unusual C–π interaction is observed where an electropositive olefinic carbon atom interacts with the electron-rich phenyl ring of a neighboring molecule. cluster-science.com The distance between the carbon atom and the centroid of the aromatic ring is 3.425 Å, indicating a significant interaction that contributes to the stability of the crystal structure. cluster-science.com Ab initio calculations have supported the existence and importance of such C–π interactions. cluster-science.com

Furthermore, in the context of drug design, the methoxy group of aniline derivatives has been noted to stabilize π-π interactions with aromatic residues in binding pockets of biological targets. Similarly, the fluorine atom, being electron-withdrawing, can enhance receptor-ligand π-π interactions. Docking studies of 1,3,5-triazine (B166579) derivatives incorporating a this compound moiety have shown that the triazine ring can form π-π stacking interactions with aromatic amino acid residues, such as F168, in the binding sites of receptors like the hA3 adenosine (B11128) receptor. mdpi.com The disruption of these π-π interactions, for example by introducing bulky substituents, can potentially reduce the binding affinity and biological activity of the molecule. nih.gov

The interplay of the fluoro and methoxy substituents on the aniline ring influences the electron density of the aromatic system, which in turn modulates the strength and nature of these π-interactions. These computational findings are critical for understanding the supramolecular chemistry of this compound and for the rational design of new materials and therapeutic agents.

Influence on Acidity and Basicity

The acidity and basicity of aniline and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the presence of both a fluorine atom and a methoxy group modulates the electron density on the nitrogen atom of the amino group, thereby affecting its basicity.

Aniline itself is a weaker base than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. libretexts.org This delocalization reduces the availability of the lone pair for protonation. libretexts.org The presence of electron-withdrawing or electron-donating groups on the ring can further alter this basicity.

Electron-withdrawing groups , such as the fluorine atom, decrease the basicity of aniline. The high electronegativity of fluorine leads to an inductive withdrawal of electron density from the aromatic ring and, consequently, from the amino group. quora.com This effect makes the lone pair on the nitrogen less available for donation to a proton. quora.com

Electron-donating groups , like the methoxy group, generally increase the basicity of aniline, particularly when located at the para or ortho position. libretexts.org The methoxy group can donate electron density to the aromatic ring through resonance (a +M effect), which in turn can increase the electron density on the nitrogen atom, making it more basic. libretexts.org

Computational studies on substituted anilines have shown a correlation between the electronic properties of the substituents and the pKa of the amino group. afit.edu Electron-donating substituents tend to increase the pKa (decrease acidity of the conjugate acid, hence increase basicity), while electron-withdrawing substituents decrease the pKa. afit.edu For this compound, the combination of a para-fluoro and a meta-methoxy group results in a net electron withdrawal, leading to a lower pKa compared to aniline. The predicted pKa for a similar compound, 3-fluoro-4-methoxyaniline (B107172), is 4.18, which is lower than that of aniline (pKa of anilinium ion is ~4.6), indicating reduced basicity. lookchem.com

Prediction of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable information that complements experimental data and aids in structural elucidation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For substituted anilines, the chemical shifts of both ¹H and ¹³C nuclei are sensitive to the electronic environment created by the substituents. The electron-withdrawing fluorine and methoxy groups in this compound are expected to influence the chemical shifts of the aromatic protons and carbons. Experimental ¹H NMR data for a related compound, N-(4-fluorobenzyl)-4-methoxyaniline, shows distinct signals for the aromatic protons. rsc.org Computational predictions for this compound would similarly show characteristic shifts for the protons on the substituted ring.

IR Spectroscopy: Vibrational frequencies in Infrared (IR) and Raman spectra can be calculated using DFT methods, often in conjunction with a basis set like 6-311++G(d,p). researchgate.net The calculated harmonic frequencies are typically scaled to improve agreement with experimental values. researchgate.net For 3-methoxyaniline, computational studies have successfully assigned the fundamental vibrations based on the total energy distribution (TED). researchgate.net Similar calculations for this compound would predict characteristic vibrational modes for the C-F, C-O, N-H, and aromatic C-H bonds. For instance, C-F stretching vibrations in fluorinated compounds typically appear in the region of 1000-1350 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. semanticscholar.org For substituted anilines, the position of λmax is influenced by the electronic effects of the substituents. A combined experimental and DFT study on o-methoxyaniline-terminated azo dyes demonstrated that the electron density on the aromatic rings affects the spectral properties. semanticscholar.org For this compound, TD-DFT calculations would predict the UV-Vis absorption bands arising from π-π* transitions within the aromatic system, which are modulated by the fluoro and methoxy groups.

In Silico Lipophilicity and Pharmacokinetic Analysis

In silico methods are instrumental in the early stages of drug discovery for predicting the physicochemical and pharmacokinetic properties of compounds, such as lipophilicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. chemmethod.com

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and permeability. mdpi.comresearchgate.net Several computational methods can predict logP values. For this compound, a calculated LogP of 1.4165 has been reported. chemscene.com Another source provides a computed XLogP3 value of 1.3. nih.gov These values suggest that this compound has moderate lipophilicity. Studies on other substituted anilines have shown that the position of substituents on the aniline ring can significantly affect the experimental lipophilicity. mdpi.comresearchgate.net

Pharmacokinetic Analysis: Computational tools can predict various pharmacokinetic parameters. For this compound, some predicted properties are listed in the table below.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

These parameters are often used in conjunction with rules like Lipinski's rule of five to assess the "drug-likeness" of a compound. mdpi.comresearchgate.net The values for this compound fall within the typical ranges for orally bioavailable drugs.

Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed using a combination of experimental and computational data to predict the fate of a compound in the body. nih.gov Such models have been used for substituted anilines to assess risks associated with drug degradation products. nih.gov In silico ADMET screening is crucial for identifying potential pharmacokinetic issues early in the drug development process, thereby reducing the likelihood of late-stage failures. chemmethod.com Studies on various aniline derivatives have highlighted the importance of these computational predictions in optimizing lead compounds for better bioavailability and safety profiles. preprints.org

Applications of 4 Fluoro 3 Methoxyaniline in Advanced Research

Pharmaceutical and Medicinal Chemistry Research

The distinct electronic properties conferred by the fluorine and methoxy (B1213986) substituents make 4-fluoro-3-methoxyaniline a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its applications span various therapeutic areas, from oncology to infectious diseases and neurology.

This compound serves as a pivotal starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). innospk.comchemimpex.comossila.com Its structural framework is incorporated into the final drug molecule, often contributing to the compound's efficacy and pharmacokinetic profile. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This makes it a valuable precursor for creating new chemical entities with improved therapeutic properties. innospk.com

In the field of oncology, this compound is instrumental in the development of receptor tyrosine kinase (RTK) inhibitors. smolecule.com RTKs are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer cell proliferation and survival.

One prominent example is its use in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. acs.orgresearchgate.net Osimertinib is designed to target specific mutations in the EGFR gene that are responsible for resistance to earlier generations of inhibitors. The synthesis of a key building block for Osimertinib, 4-fluoro-2-methoxy-5-nitroaniline, starts from 4-fluoro-2-methoxyaniline (B49241), highlighting the importance of this precursor in modern cancer therapeutics. acs.orgresearchgate.net

Additionally, this compound is used in the synthesis of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, which act as dual inhibitors of Src and Abl kinases, both of which are implicated in cancer progression. ossila.com

Below is a table of selected Receptor Tyrosine Kinase Inhibitors whose synthesis involves this compound or its derivatives.

| Inhibitor | Target Kinase(s) | Therapeutic Application |

| Osimertinib | EGFR (with T790M mutation) | Non-small-cell lung carcinoma acs.orgresearchgate.net |

| 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles | Src and Abl kinases | Cancer ossila.com |

| Anaplastic Lymphoma Kinase (ALK) Inhibitors | ALK | Non-small-cell lung cancer nih.gov |

The scaffold of this compound has been utilized in the synthesis of novel antimalarial agents. For instance, it is a key starting material in the Conrad-Limpach synthesis of 6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one, a precursor to more complex 4(1H)-quinolone-3-diarylethers with potential antimalarial activity. nih.gov The introduction of fluorine into antimalarial compounds is a strategy explored to enhance their efficacy and overcome drug resistance. nih.govnih.govnih.gov

Research has shown that fluorinated analogs of existing antimalarial drugs, such as amodiaquine, can exhibit potent activity against both chloroquine-sensitive and resistant strains of the malaria parasite. nih.gov While the direct incorporation of this compound into a final antimalarial drug is not always the case, its use as a foundational chemical structure underscores its importance in the exploration of new therapeutic avenues for malaria. okayama-u.ac.jpmdpi.com

4-Fluoro-2-methoxyaniline, a closely related isomer, is a useful intermediate in the preparation of ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists. chemicalbook.com These antagonists are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy. The general pharmacophore for 5-HT3 antagonists includes an aromatic moiety, a linking acyl group, and a basic amine. researchgate.net The substituted aniline (B41778) core provided by this compound derivatives can serve as the aromatic component in the design of new antagonists. nih.govmedchemexpress.com

Research into countermeasures for botulinum neurotoxin, the most potent known neurotoxin, has led to the exploration of small molecule inhibitors of its light chain, a zinc metalloprotease. unomaha.edunih.gov 4-Fluoro-2-methoxyaniline has been used to synthesize hydroxamic acids and their prodrugs, which are investigated as potential inhibitors for the botulinum neurotoxin A light chain. chemicalbook.com The development of such inhibitors is a critical area of biodefense research. unomaha.edursc.orgnih.gov

The incorporation of fluorine into drug candidates, a strategy known as fluorination, is a widely used approach in medicinal chemistry to enhance the pharmacological properties of a molecule. tandfonline.comresearchgate.net The fluorine atom in this compound can significantly influence the properties of the resulting drug molecules.

Key Influences of Fluorine in Drug Design:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Binding Affinity and Specificity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, influencing its interactions with target proteins. researchgate.netbenthamscience.com It can participate in hydrogen bonding and electrostatic interactions, potentially enhancing the binding affinity and specificity of the drug for its receptor. researchgate.netbenthamscience.com

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.govbenthamscience.com However, this effect must be carefully balanced, as excessive lipophilicity can lead to reduced aqueous solubility. tandfonline.com

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for receptor binding. pharmacyjournal.org

The following table summarizes the impact of fluorine substitution on key drug properties:

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic cleavage. tandfonline.comacs.org |

| Binding Affinity | Can be increased | Alters electronic properties, enabling favorable interactions with the target. researchgate.net |

| Lipophilicity | Generally increased | Improves membrane permeability. nih.gov |

| Bioavailability | Can be improved | A combination of increased metabolic stability and lipophilicity. tandfonline.comnih.gov |

| pKa | Can be altered | The electron-withdrawing nature of fluorine can change the acidity or basicity of nearby functional groups. tandfonline.comnih.gov |

Structure-Activity Relationship (SAR) Studies

While the deuterated form of this compound, 4-Fluoro-3-(methoxy-D3)aniline, has been noted for its potential in biological research and in the design of deuterated drugs which may have improved pharmacokinetic profiles, specific SAR data remains unpublished. evitachem.com

Agrochemical Research and Development

Substituted anilines, a class of compounds to which this compound belongs, are recognized as important intermediates in the synthesis of various agrochemicals. evitachem.com These compounds serve as foundational building blocks for creating more complex molecules with desired pesticidal properties.

Herbicides and Fungicides

While there is a general understanding that substituted anilines are utilized in the development of agrochemicals, specific research detailing the application of this compound in the synthesis of herbicides and fungicides is not extensively documented in available scientific literature. The development of new herbicides and fungicides often involves the exploration of novel chemical scaffolds, and fluoro- and methoxy-substituted anilines are plausible candidates for such research due to the known effects of these functional groups on biological activity. However, without specific studies, the direct role of this compound in this area remains speculative.

Materials Science Applications

This compound and its derivatives are utilized as intermediates in the field of materials science. The presence of the fluorine atom and the methoxy group can impart desirable properties to the resulting materials, such as altered electronic characteristics, thermal stability, and chemical resistance.

Polymers and Dyes

The class of substituted anilines, including this compound, are known to be used in the synthesis of dyes. evitachem.com In the context of polymers, aniline derivatives can be used as monomers or as building blocks for more complex monomers to be incorporated into various polymer structures. The specific incorporation of a fluorine and a methoxy group can influence the properties of the resulting polymers, such as their refractive index, dielectric constant, and resistance to degradation. However, detailed research findings on the specific use of this compound in the synthesis of commercially significant polymers and dyes are not widely reported.

Advanced Materials with Enhanced Stability and Performance

Coatings

While not explicitly detailed in the available research, aniline derivatives can be used in the formulation of coatings to enhance their protective properties. The incorporation of fluorinated compounds can, for instance, lead to coatings with hydrophobic and oleophobic properties. The potential application of this compound in this area would likely be as a synthetic intermediate for more complex additives or resins used in coating formulations.

Nonlinear Optical (NLO) Materials and Applications

The investigation into organic materials for nonlinear optical (NLO) applications is a dynamic field of research, driven by the potential for use in optoelectronic and photonic devices. Organic compounds, particularly Schiff bases, are of interest due to their high NLO properties, which arise from the delocalization of electrons.

Research into the NLO properties of related compounds, such as Schiff bases derived from methoxyanilines, has shown promising results. For instance, studies on 4-fluorobenzylidene-4-methoxyaniline (FBMOA) have characterized its linear and nonlinear optical behavior. rri.res.in Similarly, derivatives like 4-chloro-4'-methoxy benzylideneaniline (CMOBA) have been synthesized and their second and third-order NLO properties investigated. researchgate.net Computational and experimental studies on various fluorinated aniline derivatives have also been conducted to explore their NLO potential. researchgate.net

However, specific research focusing on the nonlinear optical properties of this compound or its direct derivatives is not extensively available in the current body of scientific literature. While the foundational moieties of this compound are present in known NLO materials, dedicated studies to characterize its specific NLO response are yet to be widely published.

Analytical Chemistry and Reagent Development

In the field of analytical chemistry, fluorinated aromatic amines serve as valuable reagents. The isomer, 3-Fluoro-4-methoxyaniline (B107172), is noted for its utility as a reagent in various analytical techniques, contributing to the detection and quantification of different substances within complex mixtures. chemimpex.com

Detection and Quantification of Substances

While the broader class of fluorinated anilines finds applications in analytical chemistry, specific documented instances of this compound being used as a primary reagent for the detection and quantification of particular substances are not widely reported in peer-reviewed literature. The applications in this area are more prominently documented for its isomer, 3-Fluoro-4-methoxyaniline. chemimpex.com

General Organic Synthesis Research

This compound is a key intermediate in the field of organic synthesis. google.com Its importance is underscored by the development of novel synthesis methods aimed at improving yield and purity, which is crucial for its application in the synthesis of biologically active compounds. google.com

Versatile Building Block for Diverse Chemical Structures

The chemical structure of this compound, featuring an aniline backbone with fluoro and methoxy substituents, makes it a versatile building block for creating a wide array of chemical structures. The presence of these functional groups allows for enhanced reactivity and selectivity in chemical reactions. chemimpex.com Isomeric compounds, such as 3-Fluoro-4-methoxyaniline, are utilized in the synthesis of heterocyclic compounds like quinoline (B57606) derivatives. lookchem.com This highlights the potential of this class of compounds to serve as a scaffold for diverse molecular architectures. This compound hydrochloride is also available as a fluorinated heterocyclic synthetic block. acubiochem.com

Precursor for Complex Molecules

The primary application of this compound in advanced research is its role as a precursor in the synthesis of complex molecules, particularly for the pharmaceutical industry. A recent patent highlights that this compound is a crucial intermediate for synthesizing a number of biologically active compounds. google.com

The utility of its isomers in medicinal chemistry provides strong evidence for the potential of this compound. For example, 3-Fluoro-4-methoxyaniline is a key reagent in the synthesis of novel leucine (B10760876) ureido derivatives, which are potent inhibitors of aminopeptidase N, and in the creation of mGluR1 antagonists for treating chronic pain. lookchem.cominnospk.com Furthermore, the related compound, 3-fluoro-4-morpholinoaniline, is an important intermediate in the synthesis of the antibiotic drug linezolid. researchgate.net The isomer 4-Fluoro-2-methoxyaniline is used to prepare 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain. chemicalbook.com

These examples demonstrate the significance of the fluorinated methoxyaniline scaffold in constructing complex and medicinally relevant molecules.

Data Tables

Table 1: Applications of this compound Isomers in the Synthesis of Complex Molecules

| Isomer | Application | Resulting Compound Class | Therapeutic Area |

| 3-Fluoro-4-methoxyaniline | Reagent for synthesis | Leucine ureido derivatives | Oncology (Aminopeptidase N inhibitors) |

| 3-Fluoro-4-methoxyaniline | Reagent for synthesis | mGluR1 antagonists | Chronic Pain |

| 4-Fluoro-2-methoxyaniline | Synthetic intermediate | ortho-substituted phenylureas | 5-HT3 Receptor Antagonists |

| 4-Fluoro-2-methoxyaniline | Synthetic intermediate | Hydroxamic acids and their prodrugs | Inhibitors for Botulinum neurotoxin A light chain |

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity Patterns

The inherent electronic properties of 4-Fluoro-3-methoxyaniline make it a versatile building block in organic synthesis. Future research is expected to focus on exploring new reactivity patterns beyond its current use as an intermediate. Scientists are investigating its participation in complex chemical transformations to create novel molecular architectures. Its unique structure is valuable for developing compounds with potentially enhanced efficacy in medicinal chemistry and material science. chemimpex.com The strategic placement of the fluoro and methoxy (B1213986) groups can be leveraged to direct reactions and introduce specific functionalities into target molecules, opening avenues for innovation in chemical research. chemimpex.com

Advanced Spectroscopic Techniques for Characterization and Reaction Monitoring

A thorough understanding of the structure and behavior of this compound is fundamental to its application. Advanced spectroscopic techniques are crucial for its characterization. While standard methods provide basic structural information, cutting-edge techniques offer deeper insights. Future research will likely involve the application of more sophisticated methods for real-time reaction monitoring, allowing for precise control over synthetic processes and a better understanding of reaction kinetics and mechanisms.

Spectroscopic Data for Characterization

| Technique | Type | Source |

|---|---|---|

| NMR Spectroscopy | 1H NMR, 13C NMR | Sigma-Aldrich Co. LLC. |

| Mass Spectrometry | GC-MS | NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR | Bio-Rad Laboratories, Inc. |

| Raman Spectroscopy | FT-Raman | Bio-Rad Laboratories, Inc. |

This table is based on data available for the isomeric compound 3-Fluoro-4-methoxyaniline (B107172), which is expected to have similar characterization profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization